2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C11H12N2.2HCl. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride typically involves the reaction of isoquinoline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoquinolin-8-yl ethanone, while reduction may produce isoquinolin-8-yl ethylamine .
Scientific Research Applications
2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride include:
- 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride
- 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride
- 1-(Isoquinolin-4-yl)ethan-1-amine dihydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C11H14Cl2N2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-isoquinolin-8-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10;;/h1-3,5,7-8H,4,6,12H2;2*1H |
InChI Key |
NPWDVNHHLIXQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CCN.Cl.Cl |
Origin of Product |
United States |
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